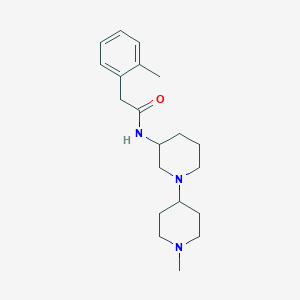![molecular formula C18H19N5O4 B6023736 N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as DMPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In addition to its medical applications, this compound has also been studied for its potential use in the field of materials science. It has been shown to have the ability to act as a nucleating agent for the crystallization of polymers, which could lead to the development of new materials with improved properties.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to have a positive effect on the crystallization of polymers, leading to the development of new materials with improved properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in various fields. However, there are also some limitations to its use. This compound is not yet fully understood, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. In the field of medicine, further studies are needed to fully understand its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer. In the field of materials science, further studies are needed to fully understand its nucleating properties and its potential use in the development of new materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using a simple and efficient method, and it has been shown to have anti-inflammatory and analgesic properties, as well as potential use in the treatment of cancer and the development of new materials. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and 5-(4-methoxyphenyl)-2H-tetrazole with ethyl acetate and acetic anhydride. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-25-13-6-4-12(5-7-13)18-20-22-23(21-18)11-17(24)19-15-9-8-14(26-2)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJWCBRKWLHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)


![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)



![1-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6023712.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![N-(4-methoxybenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6023721.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6023748.png)
![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
